molecular formula C8H8ClNO4 B2960926 3-methylpyridine-2,4-dicarboxylic acid hydrochloride CAS No. 2253640-61-6

3-methylpyridine-2,4-dicarboxylic acid hydrochloride

Cat. No.: B2960926
CAS No.: 2253640-61-6
M. Wt: 217.61
InChI Key: XKXHKTPSLBRABZ-UHFFFAOYSA-N
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Description

3-methylpyridine-2,4-dicarboxylic acid hydrochloride is a chemical compound with the molecular formula C8H7NO4·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylpyridine-2,4-dicarboxylic acid hydrochloride typically involves the reaction of 3-methylpyridine with appropriate carboxylating agents under controlled conditions. One common method includes the use of lithium diisopropylamide (LDA) to form a dianion, which then undergoes C-alkylation with 3-chlorobenzyl chloride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-methylpyridine-2,4-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-methylpyridine-2,4-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. For example, it may inhibit stromelysin-1 and collagenase 3, which are involved in the degradation of extracellular matrix proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methylpyridine-2,4-dicarboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual carboxyl groups and methyl substitution make it a versatile compound for various applications .

Properties

IUPAC Name

3-methylpyridine-2,4-dicarboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4.ClH/c1-4-5(7(10)11)2-3-9-6(4)8(12)13;/h2-3H,1H3,(H,10,11)(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXHKTPSLBRABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C(=O)O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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